Docusate potassium

Overview

Description

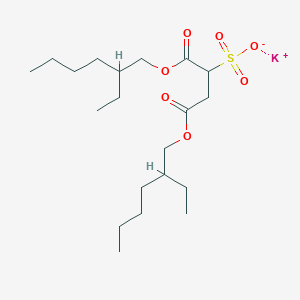

Docusate potassium, also known as dioctyl potassium sulfosuccinate, is a chemical compound widely used as a stool softener. It is a potassium salt of docusate, which is an anionic surfactant. This compound is primarily used in the medical field to treat constipation by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docusate potassium is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Esterification: Sulfosuccinic acid reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid to form dioctyl sulfosuccinate.

Neutralization: The resulting dioctyl sulfosuccinate is then neutralized with potassium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Reaction Pathway

-

Maleate ester formation : 2-Ethylhexanol reacts with maleic anhydride to form dioctyl maleate.

-

Sulfonation : Dioctyl maleate undergoes bisulfite addition at the double bond, forming sulfosuccinate.

-

Salt formation : Potassium hydroxide neutralizes the sulfonic acid group to yield docusate potassium .

Key Reaction:

Conditions: Aqueous medium, room temperature .

Hydrolysis and Degradation

This compound undergoes hydrolysis under specific conditions:

Hydrolysis Products

| Condition | Products | Reference |

|---|---|---|

| Acidic (pH < 3) | 2-Ethylhexanol, sulfosuccinic acid | |

| Basic (pH > 10) | Potassium sulfite, 2-ethylhexanol |

-

Stability : Resists hydrolysis in neutral aqueous solutions but degrades rapidly in acidic or alkaline media .

-

Thermal Decomposition : Begins at 220°C, releasing sulfur oxides and carbonaceous residues .

Reactivity with Pharmaceuticals

This compound interacts with drugs via ion exchange or surfactant-mediated absorption:

Catalytic and Surface Activity

As a surfactant, this compound facilitates reactions by reducing interfacial tension:

Emulsification in Organic Reactions

| Application | Role | Outcome | Reference |

|---|---|---|---|

| Polymerization | Stabilizes monomer droplets | Uniform particle size distribution | |

| Metalworking fluids | Disperses lubricants | Reduced friction and wear |

Mechanism : The sulfosuccinate anion aligns at oil-water interfaces, lowering surface tension (~25–30 mN/m) .

Oxidation and Stability

This compound exhibits limited oxidative stability:

| Oxidizing Agent | Reaction | Byproducts | Reference |

|---|---|---|---|

| Hydrogen peroxide | Sulfonate oxidation | Sulfates, ketones | |

| Atmospheric oxygen | Radical-mediated degradation | Peroxides, fragmented alcohols |

Analytical Characterization

Key spectroscopic data for reaction monitoring:

| Technique | Key Signals | Reference |

|---|---|---|

| FT-IR | 1,240 cm⁻¹ (S=O stretch), 1,740 cm⁻¹ (C=O) | |

| NMR (¹H) | δ 0.8–1.6 (2-ethylhexyl CH₂/CH₃) |

Scientific Research Applications

Pharmacological Overview

Docusate potassium belongs to the class of drugs known as stool softeners. It works by reducing the surface tension of stool, allowing water and fats to penetrate more easily, thereby softening the stool and facilitating bowel movements. It is commonly indicated for patients who experience constipation, particularly when other laxatives are contraindicated due to underlying health conditions.

Constipation Management

The primary application of this compound is in treating constipation, especially in patients with:

- Painful Anorectal Conditions : Patients suffering from hemorrhoids or anal fissures benefit from softer stools to avoid straining during bowel movements .

- Opioid-Induced Constipation : Docusate is often prescribed alongside opioids to mitigate constipation side effects .

Efficacy Studies

Despite its widespread use, several studies have questioned the efficacy of this compound:

- A systematic review indicated that docusate may not be more effective than placebo for treating constipation .

- A randomized controlled trial involving hospice patients showed no significant difference in bowel movement frequency between docusate and placebo groups .

Safety and Side Effects

While generally considered safe for short-term use, prolonged administration of docusate can lead to potential side effects:

- Electrolyte Imbalance : Chronic use may result in low magnesium levels, particularly in pregnant women and their newborns .

- Hypokalemia : There are documented cases where docusate use has contributed to low potassium levels, leading to cardiac complications .

Comparative Efficacy

To better understand its place among laxatives, a comparison table is provided:

| Laxative Type | Mechanism | Efficacy (Compared to Placebo) | Common Uses |

|---|---|---|---|

| This compound | Stool softener | No significant improvement | Constipation management |

| Lactulose | Osmotic laxative | Effective | Chronic constipation |

| Psyllium | Bulk-forming agent | Effective | Chronic constipation |

| Senna | Stimulant laxative | Effective | Opioid-induced constipation |

Case Studies and Research Findings

Several case studies highlight the clinical use and implications of this compound:

- A study on elderly patients showed that while docusate was prescribed frequently for constipation, many patients reported minimal relief compared to dietary adjustments or other laxatives .

- Another research highlighted a case where prolonged use led to hypomagnesemia in a pregnant woman who had been using docusate throughout her pregnancy .

Mechanism of Action

Docusate potassium acts as an anionic surfactant, reducing the surface tension of the stool. This allows more water and fat to combine with the stool, making it softer and easier to pass. The compound increases the secretion of water, sodium, chloride, and potassium in the intestines while decreasing the absorption of glucose and bicarbonate. This results in the softening of the stool and facilitates its passage through the intestines .

Comparison with Similar Compounds

Docusate Sodium: Another salt of docusate, commonly used as a stool softener.

Docusate Calcium: A calcium salt of docusate, also used for similar purposes.

Polyethylene Glycol: A different class of laxative used to treat constipation.

Comparison:

Docusate Potassium vs. Docusate Sodium: Both compounds have similar mechanisms of action and are used as stool softeners. this compound is preferred in cases where potassium supplementation is needed.

This compound vs. Docusate Calcium: Docusate calcium is less commonly used compared to this compound and sodium. It is often chosen for patients who require calcium supplementation.

This compound vs. Polyethylene Glycol: Polyethylene glycol works by retaining water in the stool, whereas this compound reduces surface tension. .

Properties

CAS No. |

7491-09-0 |

|---|---|

Molecular Formula |

C20H38KO7S |

Molecular Weight |

461.7 g/mol |

IUPAC Name |

potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

InChI Key |

SRQKEEPVRWNRQZ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |

Isomeric SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |

Key on ui other cas no. |

7491-09-0 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.